![molecular formula C12H6BrF3N2 B14892313 3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B14892313.png)
3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound that features a pyrrolo[1,2-a]quinoxaline core substituted with a bromine atom at the 3-position and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(2-aminophenyl)pyrroles with cyclic ethers in the presence of a catalyst such as iron (FeCl3). This method allows for the functionalization of C(sp3)-H bonds and the construction of C–C and C–N bonds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: Palladium-catalyzed coupling reactions can be used to form new carbon-carbon bonds, expanding the compound’s structural diversity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic structures.
Applications De Recherche Scientifique
3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline involves its interaction with molecular targets and pathways within biological systems. For example, it can induce cell cycle arrest and apoptosis through specific signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with various biomolecules .
Comparaison Avec Des Composés Similaires
3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline can be compared with other pyrrolo[1,2-a]quinoxaline derivatives, such as those with different substituents at the 3-position or variations in the trifluoromethyl group. Similar compounds include:
- 3-Chloro-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
- 3-Methyl-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
- 3-Methoxy-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and potential applications. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C12H6BrF3N2 |
|---|---|
Poids moléculaire |
315.09 g/mol |
Nom IUPAC |
3-bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C12H6BrF3N2/c13-7-5-11(12(14,15)16)18-9-4-2-1-3-8(9)17-6-10(7)18/h1-6H |
Clé InChI |
PYGUDBFJIOUJTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC3=C(C=C(N23)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


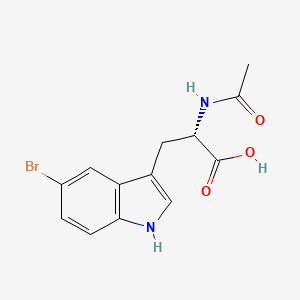
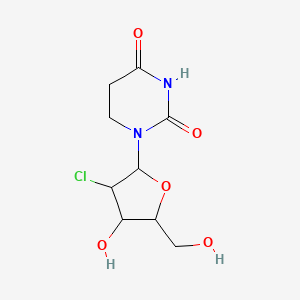
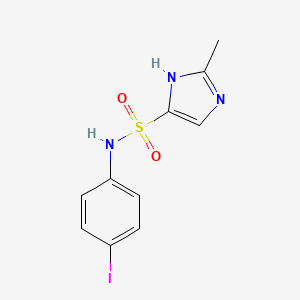

![9-Benzyl-5-[(furan-2-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14892277.png)
![2,2-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14892280.png)
![[NH2Me2][(RuCl((R)-tolbinap))2((1/4)-Cl)3]](/img/structure/B14892294.png)
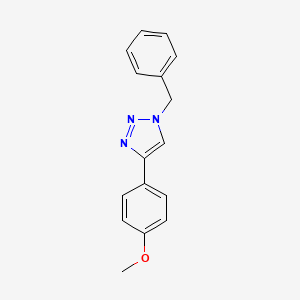
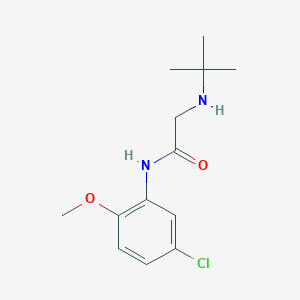

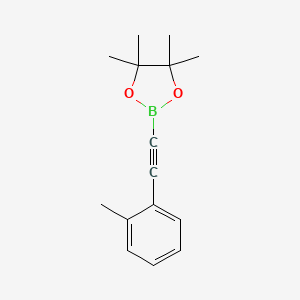
![(3R,3aR,6aS)-3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one](/img/structure/B14892309.png)
![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B14892316.png)
![4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14892317.png)
